Imiquimod N-Oxide
CAS No.:
Cat. No.: VC18001670
Molecular Formula: C14H16N4O
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N4O |
|---|---|
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | 5-hydroxy-1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-imine |
| Standard InChI | InChI=1S/C14H16N4O/c1-9(2)7-17-8-16-12-13(17)10-5-3-4-6-11(10)18(19)14(12)15/h3-6,8-9,15,19H,7H2,1-2H3 |
| Standard InChI Key | JGCTUVXHGKNMDS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C=NC2=C1C3=CC=CC=C3N(C2=N)O |
Introduction
Chemical Identity and Structural Properties
Imiquimod N-Oxide is characterized by a molecular weight of 256.30 g/mol and the systematic IUPAC name 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine 5-oxide . Its structure comprises a fused imidazo[4,5-c]quinoline system, with an isobutyl group at the 1-position and an amine at the 4-position, while the 5-position nitrogen is oxidized to an N-oxide . The oxidation state at this position significantly alters the compound’s reactivity, facilitating subsequent halogenation or amination steps in synthetic workflows .
Synthetic Pathways and Industrial Relevance
Imiquimod N-Oxide is synthesized through controlled oxidation of imiquimod or its precursors during multistep processes. A patented method involves the oxidation of 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine using peroxides or peracids, yielding the N-oxide intermediate . This step is critical for subsequent chlorination, where the N-oxide’s electron-deficient nitrogen facilitates electrophilic substitution reactions .
Key Synthetic Steps
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Oxidation: Treatment of the imidazoquinoline precursor with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C selectively oxidizes the 5-position nitrogen .
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Chlorination: The N-oxide intermediate reacts with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 4-position, forming 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinolin-5-ium chloride .
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Amination: Displacement of the chlorine atom with ammonia under high pressure yields imiquimod .
This pathway avoids hazardous nitro intermediates, improving safety compared to earlier routes that relied on nitration and azide chemistry . The N-oxide’s role as a stabilizing moiety during chlorination underscores its industrial importance, enabling higher yields (reported >75%) and minimizing side reactions .
Analytical Characterization Methods
Chromatographic Techniques
Reverse-phase HPLC with UV detection (λ = 245 nm) is employed for purity assessment, using C18 columns and acetonitrile-water mobile phases . Impurity profiling via LC-MS identifies byproducts such as deoxygenated imiquimod or over-oxidized species .
Spectroscopic Analysis
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¹H-NMR (DMSO-d₆): Key signals include δ 8.5 (s, 1H, H-2), 7.9–7.6 (m, 4H, quinoline protons), and 2.8 (d, 2H, isobutyl CH₂) .
Industrial Applications and Future Directions
Imiquimod N-Oxide’s primary application lies in imiquimod manufacturing, where it enhances synthetic efficiency and safety . Future research may explore:
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Catalytic Oxidation Methods: Developing transition metal catalysts to improve oxidation selectivity.
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Stability Optimization: Co-crystallization or salt formation to enhance shelf-life.
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Alternative Derivatives: Modifying the N-oxide moiety to discover novel TLR agonists.
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